molecular formula C7H5F3N2O2 B1423850 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine CAS No. 1211583-95-7

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B1423850
CAS No.: 1211583-95-7
M. Wt: 206.12 g/mol
InChI Key: XVZCBCSMUPWTMU-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 2-methyl-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the trifluoromethylation of 2-methyl-3-nitropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters further improves the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position enhances its stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

2-methyl-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZCBCSMUPWTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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